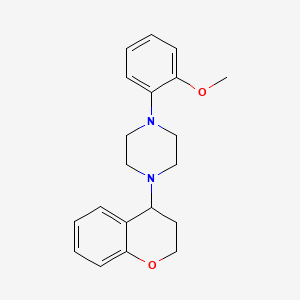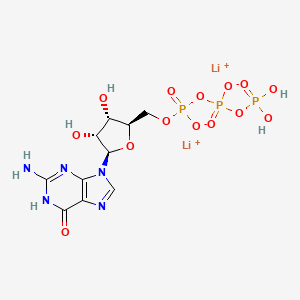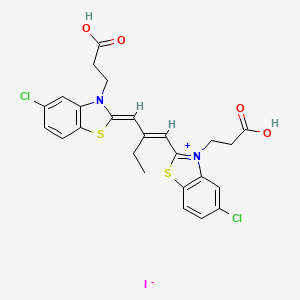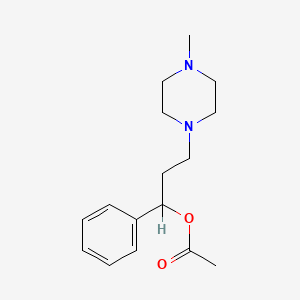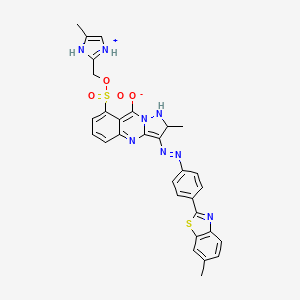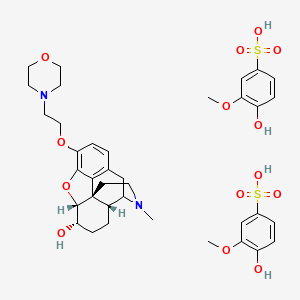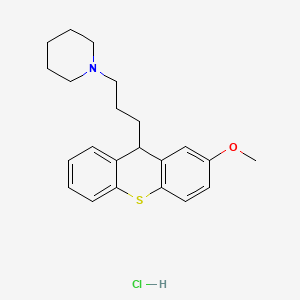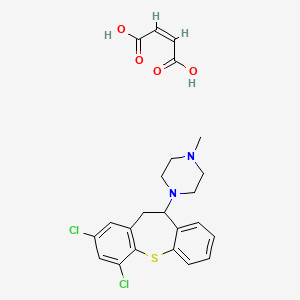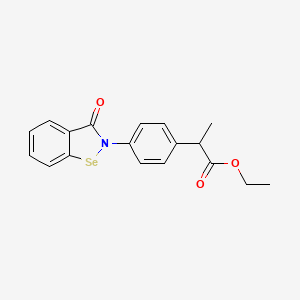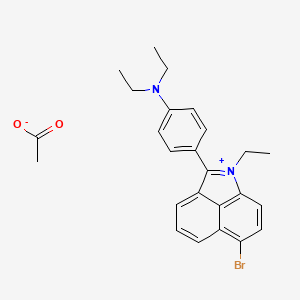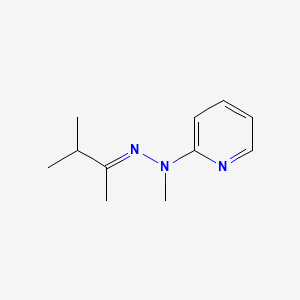
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is a chemical compound with the molecular formula C11H17N3 It is a derivative of 2-butanone and is characterized by the presence of a hydrazone group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone typically involves the reaction of 3-methyl-2-butanone with methyl-2-pyridinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and chromatographic purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 3-methyl-: A related compound with similar structural features but lacking the hydrazone group.
Methyl-2-pyridinylhydrazine: Another related compound that shares the pyridine and hydrazine moieties.
Uniqueness
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is unique due to the presence of both the 3-methyl-2-butanone and methyl-2-pyridinylhydrazine moieties in a single molecule
Propiedades
Número CAS |
72076-48-3 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-methyl-N-[(E)-3-methylbutan-2-ylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9(2)10(3)13-14(4)11-7-5-6-8-12-11/h5-9H,1-4H3/b13-10+ |
Clave InChI |
BUXOJTOEXKTTDF-JLHYYAGUSA-N |
SMILES isomérico |
CC(C)/C(=N/N(C)C1=CC=CC=N1)/C |
SMILES canónico |
CC(C)C(=NN(C)C1=CC=CC=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


